L-Proline monohydrochloride

概要

説明

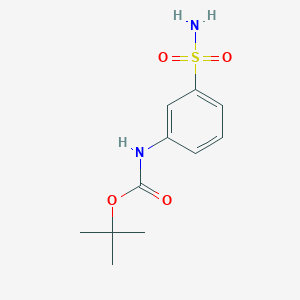

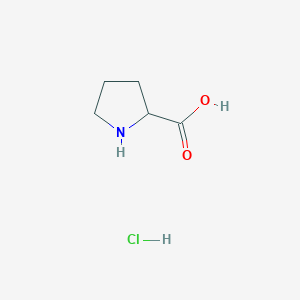

L-Proline monohydrochloride, also known as L-Proline hydrochloride, is a compound with the molecular formula C5H10ClNO2 . It is a derivative of L-Proline, a natural amino acid . The compound is used in various applications, including as a supplement during the preparation of chondrogenic medium and synthetic dextrose minimal medium .

Synthesis Analysis

L-Proline can be synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . Additionally, L-Proline can be immobilized on magnetic nanoparticles to create a recoverable magnetic nanocatalyst for the synthesis of 2,4,6-triarylpyridines . Another method involves the use of L-Proline-modified Zr-based metal–organic framework (Basu-proline) as a catalyst .Molecular Structure Analysis

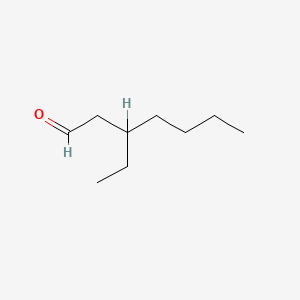

The molecular weight of L-Proline monohydrochloride is 151.59 g/mol . The compound’s structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

L-Proline has been successfully applied in many reactions, such as Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α -selenenylation, oxidation, chlorination, and others .Physical And Chemical Properties Analysis

The solubility of L-Proline has been studied in various solvents. The mole fraction solubility data of L-Proline in five monosolvents (water, methanol, ethanol, acetone, and acetonitrile) and four binary solvent systems were experimentally measured .科学的研究の応用

Diagnosis of Metabolic Disorders

L-Proline holds significant relevance for various metabolic disorders in living organisms, particularly in humans . Detecting and quantifying amino acids like L-Proline is vital in biochemical analyses, especially for diagnosing metabolic disorders . Hyperprolinemia arises when ineffective breakdown of L-Proline occurs due to enzyme deficiencies, leading to its accumulation in the body . This underscores the need for precise monitoring .

Nanoscale Tool for Metabolic Disorder Diagnosis

Molecular imprinting offers a reliable single-step technique for detecting target molecules like proteins, peptides, amino acids, or ions with high selectivity . In a study, hydroxyethyl methacrylate-based molecularly imprinted nanoparticles were synthesized for the specific recognition of L-Proline . These nanoparticles, with significant surface area-to-volume ratios, enable high-level mass transfer and binding kinetics, making them ideal for nano-scale sensitive applications .

Biomarker Detection

The synthesized nanoparticles were used for the adsorption of L-Proline from aqueous solutions . The maximum L-Proline adsorption capacity was determined to be 26.58 mg/g . The selectivity of these nanoparticles was verified using Liquid Chromatography-Tandem Mass Spectrometry, even in human serum and in the presence of competing molecules .

L-Proline Amide Hydrolase Characterization

L-Proline amide hydrolase (PAH) is a barely described enzyme belonging to the peptidase S33 family . It has been characterized with some detail in Pseudomonas syringae . Recombinant PsyPAH showed optimal conditions at pH 7.0 and 35 °C, with an apparent thermal melting temperature of 46 °C .

Potential Biocatalyst within the Amidase Process

L-Proline amide hydrolase also hydrolyses different L-amino acid amides, turning it into a potential biocatalyst within the Amidase Process . The L-enantioselective hydrolytic activity towards different canonical and non-canonical amino-acid amides was confirmed .

Structural Analysis of L-Proline Amide Hydrolase

The first X-ray structure for this class of L-amino acid amidases was reported . Structural analysis suggests key residues in the enzymatic activity .

作用機序

Target of Action

L-Proline, a component of L-Proline monohydrochloride, is an amino acid that plays a crucial role in various biological processes. It primarily targets the joints and tendons and is essential for their proper functioning . It also helps maintain and strengthen heart muscles . In addition, L-Proline acts as a resolution agent for both enantiomers of mandelic acid, demonstrating its role in stoichiometry controlled chiral resolution .

Mode of Action

L-Proline interacts with its targets primarily through its metabolic pathways. It is metabolized by L-Proline oxidase in the kidney, where it is ring-opened and oxidized to form L-Glutamic acid . Subsequently, L-Ornithine and L-Glutamic acid are converted back to L-Proline via L-Glutamic acid-gamma .

Biochemical Pathways

L-Proline is involved in several biochemical pathways. It is synthesized from glutamic acid and is an essential component of collagen . It also plays a role in the proline metabolic cycle, which impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . Furthermore, L-Proline is involved in the regulation of the immune system and helps maintain the integrity of the intestinal barrier .

Pharmacokinetics

A study on a cocrystal formulation of empagliflozin with co-former l-proline (ckd-370) showed that it was bioequivalent in south korea . This suggests that L-Proline monohydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but more research is needed to confirm this.

Result of Action

The action of L-Proline results in several molecular and cellular effects. It is extremely important for the proper functioning of joints and tendons and helps maintain and strengthen heart muscles . Moreover, it plays a protective role in cells, helping them adapt to stress . It also contributes to the regulation of plant improvement, including flowering, pollen, embryo, and leaf enlargement .

Action Environment

The action of L-Proline can be influenced by various environmental factors. For instance, in response to environmental stresses such as salinity and drought, many plant species synthesize L-Proline in the cytosol and accumulate it in the chloroplasts . This accumulation is a physiological reaction to osmotic stress, demonstrating how environmental conditions can influence the action, efficacy, and stability of L-Proline .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGFTQCWTTYZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)

![Bicyclo[3.3.1]nonan-2-one](/img/structure/B3381625.png)

![1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B3381630.png)

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B3381634.png)

![Methyl [3-(chlorosulfonyl)phenyl]acetate](/img/structure/B3381660.png)